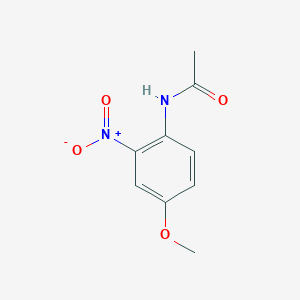

N-(4-Methoxy-2-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEGALJODPBPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059499 | |

| Record name | 2'-Nitro-p-acetanisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-81-3 | |

| Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Nitro-p-acetanisidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methoxy-2-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Nitro-p-acetanisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methoxy-2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Y2T3YQX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with the chemical formula C₉H₁₀N₂O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological context. The compound is of interest as an intermediate in organic synthesis and due to its potential biological activities, including its formation from the reaction of related analgesic compounds with cellular oxidants. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a yellow solid at room temperature. Its core structure consists of a phenyl ring substituted with a methoxy group, a nitro group, and an acetamide group. The spatial arrangement of these substituents leads to a non-planar molecular geometry. The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamide groups are twisted out of the plane to varying degrees due to steric hindrance.[1] An intramolecular hydrogen bond exists between the amide proton and an oxygen atom of the ortho-nitro group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119-81-3 | [2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Melting Point | 117-118 °C | [2] |

| Physical Form | Yellow Solid | |

| Purity | 98% (typical) | |

| Storage Temperature | 0-5 °C |

Synthesis

This compound is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methoxy-2-nitroaniline (20 mmol, 3.36 g)

-

Glacial acetic acid (30 ml)

-

Acetic anhydride (24 mmol, 2.46 g)

-

Deionized water

Procedure:

-

Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction vessel.

-

Add 2.46 g (24 mmol) of acetic anhydride to the solution.

-

Stir the reaction mixture continuously at room temperature for 18 hours.

-

After the reaction is complete, dry the mixture under vacuum to remove the solvent.

-

Purify the resulting residue by recrystallizing it twice from an aqueous solution.

-

Single crystals in the form of yellow laths can be grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry | Molecular Ion (M+): 210 m/z |

| Infrared (IR) Spectroscopy | Key absorptions indicating the presence of N-H, C=O, C-N, and NO₂ functional groups. |

| ¹H NMR Spectroscopy | Data not readily available in the public domain. |

| ¹³C NMR Spectroscopy | Data not readily available in the public domain. |

Biological Context and Potential Applications

While this compound itself is not a widely studied therapeutic agent, it belongs to the 4-alkoxyacetanilide class of compounds, which includes the well-known analgesic, acetaminophen (N-(4-hydroxyphenyl)acetamide).[1] Research in this area suggests that nitrated derivatives of these compounds can be formed in vivo through non-enzymatic pathways involving cellular oxidants.

Interaction with Cellular Oxidants

Studies on related compounds like 4-hydroxyacetanilide have shown that they can react with cellular oxidants such as hypochlorite and peroxynitrite (ONOO⁻) to form nitrated and chlorinated products.[1] It is suspected that this compound or its positional isomers may be formed through similar reactions from 4-methoxyacetanilide under conditions of oxidative stress.[1] The reaction with peroxynitrite, particularly in the presence of carbon dioxide, generates reactive species like nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻), which can lead to the nitration of aromatic compounds.[3][4]

Caption: Formation of nitrated acetanilides via cellular oxidants.

Potential Applications

-

Intermediate in Organic Synthesis: The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.

-

Research in Toxicology and Drug Metabolism: As a potential metabolite of other 4-alkoxyacetanilides, this compound is relevant for studies on the toxicology and metabolism of this class of drugs, particularly under conditions of oxidative stress.

-

Antimicrobial Research: While not extensively studied, derivatives of N-phenylacetamides have shown a wide range of biological activities, and there is some indication that derivatives of this compound may possess antimicrobial properties.[5][6] Further research is needed to explore this potential.

Conclusion

This compound is a well-characterized compound with established synthetic routes and a growing body of information regarding its physicochemical properties. While its direct therapeutic applications have not been extensively explored, its role as a potential in vivo metabolite of other drugs and as a synthetic intermediate makes it a compound of significant interest to the scientific community. Further research, particularly in obtaining comprehensive spectroscopic data (¹H and ¹³C NMR) and exploring its biological activities, will be crucial in fully elucidating its potential in drug development and other scientific disciplines.

References

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cyberleninka.ru [cyberleninka.ru]

An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 119-81-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxy-2-nitrophenyl)acetamide, with CAS number 119-81-3, is a nitro-substituted aromatic acetamide derivative.[1] It serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, adhering to specified formatting for clarity and accessibility by a scientific audience.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[2] Its molecular structure features a methoxy group para to the acetamide group and a nitro group in the ortho position, which dictates its chemical reactivity and physical properties.[1] Crystallographic studies have shown the molecule to be significantly non-planar.[3][4] The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamide groups are twisted out of the plane.[3][4] An intramolecular hydrogen bond is observed between the amide proton and an oxygen atom of the ortho-nitro group.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119-81-3 | [6] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][6] |

| Molecular Weight | 210.19 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-methoxy-2'-nitroacetanilide, 4-Acetamido-3-nitroanisole, 2'-Nitro-p-acetanisidide | [2][3][6] |

| Physical Form | Yellow Solid | [2] |

| Melting Point | 117-118 °C | [3][5][6] |

| Purity | ≥98% (Commercially available) | [2] |

| Storage Temperature | 0-8 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Source |

| Mass Spectrum (EI) | Molecular Ion [M]+: m/z 210 (22.1% rel. abundance). Key Fragments: m/z 168 (100%), 153 (28.7%), 122 (40.0%), 43 (39.9%). | [7] |

| Infrared (IR) Spectroscopy | Key IR bands observed at 1678 cm⁻¹ (C=O) and 1613 cm⁻¹ (NO₂). | [1] |

| Crystallography | Crystal System: Monoclinic. Space Group: P21/n. | [3] |

Synthesis and Experimental Protocols

The most common synthesis route for this compound is the acetylation of 4-methoxy-2-nitroaniline.[1][3]

Experimental Protocol: Acetylation of 4-Methoxy-2-nitroaniline[1][3]

Materials:

-

4-Methoxy-2-nitroaniline (3.36 g, 20 mmol)

-

Acetic anhydride (2.46 g, 24 mmol)

-

Glacial acetic acid (30 mL)

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline (3.36 g, 20 mmol) in 30 mL of glacial acetic acid.

-

To this solution, add acetic anhydride (2.46 g, 24 mmol).

-

Stir the reaction mixture continuously at room temperature (25°C) for 18 hours.[1][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, dry the mixture under vacuum to remove the solvent.

-

Purify the crude product by recrystallization from an aqueous solution to yield yellow crystalline solids.[1][3]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Acetamide, N-(4-methoxy-2-nitrophenyl)- [webbook.nist.gov]

- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 7. 4-METHOXY-2-NITROACETANILIDE(119-81-3) IR Spectrum [m.chemicalbook.com]

N-(4-Methoxy-2-nitrophenyl)acetamide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide, with CAS Number 119-81-3, is a nitro-substituted aromatic acetamide derivative.[1] It serves as a key intermediate in the synthesis of various heterocyclic systems, including thiadiazoles, piperazinediones, and quinoxalines, making it a valuable building block in medicinal and organic chemistry.[1] Structurally, the molecule features a central phenyl ring with a methoxy group at the para-position and a nitro group at the ortho-position relative to the acetamide moiety.[1] This substitution pattern contributes to its distinct electronic and steric properties.[1] Crystallographic studies have revealed a significantly non-planar geometry due to intramolecular steric effects and hydrogen bonding.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its structural characteristics.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 119-81-3 | [1][3][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| InChI Key | QGEGALJODPBPGR-UHFFFAOYSA-N | [1][3] |

| Physical Property | Value | Source(s) |

| Appearance | Yellow to orange to brown crystals or powder. | [3] |

| Melting Point | 117-118 °C | [4][5] |

| Boiling Point | 433.8 °C at 760 mmHg | [5] |

| Density | 1.327 g/cm³ | [5] |

| Flash Point | 216.1 °C | [5] |

| Vapor Pressure | 9.99E-08 mmHg at 25 °C | [5] |

| Storage Temperature | 0-5 °C |

Structural and Crystallographic Data

X-ray diffraction analysis reveals that this compound is significantly non-planar. The deviation from planarity is described by the torsion angles of the substituent groups relative to the central phenyl ring.[2][6] An intramolecular N—H⋯O hydrogen bond is observed between the acetamido NH group and an oxygen atom of the nitro group.[2][6]

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| Methoxy Group Torsion Angle (C—C—O—C) | 6.1 (5)° | [2][6] |

| Nitro Group Torsion Angle (O—N—C—C) | -12.8 (5)° | [2] |

| Acetamido Group Torsion Angle (C—N—C—C) | 25.4 (5)° | [2][6] |

Chemical Reactivity

This compound can undergo several types of chemical reactions:

-

Oxidation: It can be oxidized to form other nitrated products when reacted with cellular oxidants like hypochlorite and peroxynitrite.[1]

-

Reduction: The nitro group can be reduced to form the corresponding amine, a common transformation in the synthesis of more complex molecules.[1]

-

Substitution: The compound can undergo substitution reactions, particularly involving the nitro and methoxy groups.[1]

Experimental Protocols

Synthesis of this compound

The compound is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1][2][6]

Materials:

Procedure:

-

A solution of 4-methoxy-2-nitroaniline in glacial acetic acid is prepared.[2]

-

Acetic anhydride is added to the solution.[2]

-

The reaction mixture is stirred continuously for 18 hours at room temperature.[1][2]

-

After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1][2]

-

The resulting residue, crude this compound, is purified by recrystallization twice from an aqueous solution.[2][7]

-

Single crystals, appearing as yellow laths, can be grown by slow cooling of a hot, nearly saturated aqueous solution of the purified compound.[2][7]

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Molecular Structure Relationships

This diagram shows the non-planar relationship between the substituents and the central phenyl ring, as defined by their respective torsion angles from crystallographic data.

Caption: Torsional angles of substituents on the phenyl ring.

References

- 1. This compound | 119-81-3 | Benchchem [benchchem.com]

- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Methoxy-2'-nitroacetanilide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. echemi.com [echemi.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

IUPAC name for N-(4-Methoxy-2-nitrophenyl)acetamide

An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a nitro-substituted aromatic acetamide derivative, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. The document details experimental protocols for its synthesis and potential biological evaluation, and presents available quantitative data in a structured format. Furthermore, it visualizes key processes, including its synthesis workflow and a plausible mechanism of action, to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a molecular structure featuring a methoxy group at the para position and a nitro group at the ortho position relative to the acetamide moiety on the phenyl ring. These functional groups are critical to its chemical reactivity and biological interactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 119-81-3 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Physical Form | Yellow Crystalline Solid | [1] |

| Melting Point | 117-118 °C | [3] |

| InChI Key | QGEGALJODPBPGR-UHFFFAOYSA-N | [1][2] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a (Å) | 14.8713 (7) | [4] |

| b (Å) | 3.9563 (2) | [4] |

| c (Å) | 17.2057 (9) | [4] |

| β (º) | 114.051 (3) | [4] |

| Volume (ų) | 924.44 (8) | [4] |

| Z | 4 | [4] |

Synthesis

The primary method for the synthesis of this compound is through the acetylation of 4-methoxy-2-nitroaniline.[1][4][5][6]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

-

Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.[4][5][6]

-

To this solution, add 2.46 g (24 mmol) of acetic anhydride.[4][5][6]

-

Stir the reaction mixture continuously at room temperature (25°C) for 18 hours.[4][5][6]

-

After the reaction is complete, dry the mixture under a vacuum to remove the solvent.[5][6]

-

Purify the crude product by recrystallization from an aqueous solution to yield yellow crystalline solids.[1][5][6]

Biological Activity and Mechanism of Action

This compound has been identified as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Mechanism of Action

The mechanism of action for this compound is believed to involve its interaction with cellular oxidants such as hypochlorite and peroxynitrite.[1] These interactions can lead to the formation of nitrated and chlorinated products, which may subsequently affect various molecular targets and pathways within biological systems.[1] The nitro group, in particular, is thought to be crucial for inducing apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage.[1]

Proposed Experimental Protocols for Biological Evaluation

The following protocols are based on standard methodologies for assessing the biological activities of novel compounds and can be adapted for this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium (ensure final DMSO concentration is <0.5%).

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubate the plate at 35°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

This compound is a compound with a well-defined synthesis and interesting potential in the field of medicinal chemistry. While its biological activities are reported, further in-depth studies are required to quantify its efficacy and elucidate the specific molecular pathways it modulates. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding and potential applications of this compound.

References

- 1. This compound | 119-81-3 | Benchchem [benchchem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of N-(4-Methoxy-2-nitrophenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide is a substituted aromatic acetamide that holds promise as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, imparts distinct electronic and steric properties that make it an attractive starting point for the synthesis of novel bioactive compounds. Research into acetamide derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and underlying mechanisms of action of derivatives based on the this compound core structure. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Synthesis of this compound and Its Derivatives

The foundational compound, this compound, is typically synthesized via the acetylation of 4-methoxy-2-nitroaniline. This reaction is commonly carried out using acetic anhydride in a suitable solvent like glacial acetic acid. The reaction mixture is stirred for an extended period at room temperature, and the product can be purified by recrystallization.[1][2]

This core structure serves as a key intermediate for the synthesis of a variety of heterocyclic compounds, such as quinazolinones and thiadiazoles, which have demonstrated significant biological activities. The synthesis of these derivatives often involves the chemical modification of the functional groups present on the this compound scaffold.

Potential Biological Activities

Anticancer Activity

Derivatives of this compound, particularly quinazolinone analogs, have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.

Data Presentation: Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative quinazolinone acetamide derivatives against several human cancer cell lines. These compounds, while not direct derivatives of this compound, are structurally related and provide insight into the potential anticancer efficacy of this class of molecules.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 5f | SiHA (Cervical) | 1.09 ± 0.04 | Doxorubicin | 1.01 ± 0.03 |

| MCF-7 (Breast) | 1.15 ± 0.05 | 1.10 ± 0.04 | ||

| 5g | SiHA (Cervical) | 1.12 ± 0.03 | Doxorubicin | 1.01 ± 0.03 |

| MCF-7 (Breast) | 1.19 ± 0.06 | 1.10 ± 0.04 | ||

| 11g | MCF-7 (Breast) | 19.3 ± 1.5 | Doxorubicin | Not Reported |

| HeLa (Cervical) | 25.1 ± 2.1 |

Data for compounds 5f and 5g are from a study on quinazolinone acetamides.[1] Data for compound 11g is from a study on quinazolinone derivatives with substituted quinoxalindione.[3]

Signaling Pathways in Anticancer Activity

The anticancer activity of many acetamide derivatives is linked to their ability to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating a 1,3,4-thiadiazole moiety, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Data Presentation: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of 1,3,4-thiadiazole derivatives against various microbial strains. These derivatives, synthesized from precursors related to the core topic, highlight the potential for developing potent antimicrobial agents from this chemical class.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | G. candidum (MIC, µg/mL) |

| 4c | >25 | 0.12 | >25 | >25 | >25 | >25 |

| 8b | >25 | >25 | >25 | >25 | 7.81 | >25 |

| 9a | >25 | 0.12 | >25 | >25 | >25 | >25 |

| 9b | 1.95 | >25 | >25 | >25 | 0.9 | 0.08 |

Data from a study on the antimicrobial activity of novel 1,3,4-thiadiazole derivatives.[2]

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. For instance, the quinazoline scaffold is a known pharmacophore in kinase inhibitors, which are a major class of anticancer drugs. These inhibitors typically target the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. While specific data for this compound derivatives as enzyme inhibitors is limited, the potential for this activity warrants further investigation.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-methoxy-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Dry the mixture under vacuum to remove the solvent.

-

Purify the resulting this compound by recrystallization from an aqueous solution.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.

Materials:

-

6-well plates

-

Cancer cells

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24-48 hours.

-

Harvest both floating and adherent cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of a compound on the cell cycle distribution.

Materials:

-

6-well plates

-

Cancer cells

-

Test compound

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24 or 48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Derivatives of this core structure, particularly quinazolinones and thiadiazoles, have demonstrated significant potential as anticancer and antimicrobial agents. The provided data and experimental protocols offer a framework for the synthesis, evaluation, and mechanistic study of new compounds based on this promising chemical entity. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy testing, is warranted to fully explore the therapeutic potential of this class of compounds.

References

- 1. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

N-(4-Methoxy-2-nitrophenyl)acetamide: A Technical Guide on its Mechanism of Action with Cellular Oxidants

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with potential biological activities linked to its interaction with cellular oxidants.[1] This technical guide delineates the current understanding of its mechanism of action, focusing on its reactions with reactive oxygen and nitrogen species (RONS). It provides a comprehensive overview of the experimental protocols used to characterize these interactions and the resulting cellular consequences. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development investigating the therapeutic potential and toxicological profile of this and related compounds.

Introduction

This compound, a derivative of 4-alkoxyacetanilides, has garnered interest due to the biological activities of its parent compounds. While the biotransformation of 4-alkoxyacetanilides is well-documented, the non-enzymatic reactions with cellular oxidants are an emerging area of study.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases.[3][4] Compounds that interact with and modulate the activity of cellular oxidants are therefore of significant therapeutic interest. This guide focuses on the chemical interactions of this compound with key cellular oxidants and the methodologies to study these processes.

Core Mechanism of Action: Interaction with Cellular Oxidants

The primary mechanism of action of this compound in a cellular context involves its direct reaction with cellular oxidants. The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring dictates its reactivity.[1]

Key cellular oxidants of interest include:

-

Hypochlorite (-OCl)/Hypochlorous acid (HOCl): Produced by myeloperoxidase, it is a potent oxidizing and chlorinating agent.

-

Peroxynitrite (ONOO⁻)/Peroxynitrous acid (ONOOH): Formed from the reaction of superoxide and nitric oxide, it is a powerful nitrating and oxidizing agent.[2]

The reaction of this compound with these oxidants leads to the formation of nitrated and chlorinated derivatives.[1][2] The interaction with peroxynitrite, particularly in the presence of carbon dioxide (CO2), can generate secondary reactive species such as nitrogen dioxide (•NO2) and carbonate radical (CO3•−), which then participate in the electrophilic nitration of the compound.[5][6]

Signaling Pathway and Reaction Scheme

The interaction of this compound with cellular oxidants can be depicted as a direct chemical reaction leading to modified products, which may then exert biological effects.

Caption: Reaction of this compound with cellular oxidants.

Quantitative Data Presentation

To thoroughly characterize the interaction of this compound with cellular oxidants, a series of quantitative assays are required. The following tables summarize the key data that should be generated.

Table 1: In Vitro Antioxidant Activity

| Assay Type | Oxidant/Radical | Parameter Measured | Example Standard | Expected Outcome for an Active Compound |

| DPPH Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC50 (µM) | Ascorbic Acid, Trolox | Low IC50 value indicates high scavenging activity |

| ABTS Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | TEAC (Trolox Equivalent Antioxidant Capacity) | Trolox | High TEAC value indicates high scavenging activity |

| FRAP | Ferric tripyridyltriazine complex (Fe³⁺-TPTZ) | Ferric Reducing Power (µM Fe²⁺ equivalents) | Ferrous Sulfate | High absorbance indicates strong reducing power |

| ORAC | Peroxyl radicals | ORAC Value (µmol TE/g) | Trolox | High ORAC value indicates high peroxyl radical scavenging |

Table 2: Cellular Oxidative Stress Modulation

| Assay Type | Cell Line | Inducer of Oxidative Stress | Parameter Measured | Expected Outcome |

| Cellular Antioxidant Activity (CAA) | e.g., HepG2, RAW 264.7 | AAPH | IC50 (µM) | Low IC50 indicates high intracellular antioxidant activity |

| ROS/RNS Detection | e.g., Macrophages, Endothelial cells | H₂O₂, LPS, tBOH | Fold change in fluorescence/luminescence | Reduction in signal indicates decreased ROS/RNS levels |

| Lipid Peroxidation (TBARS) | e.g., Hepatocytes | Fe²⁺/Ascorbate | Concentration of Malondialdehyde (MDA) (nmol/mg protein) | Decrease in MDA levels indicates inhibition of lipid peroxidation |

| Protein Carbonylation | e.g., Neuronal cells | Oxidative insult | Concentration of Protein Carbonyls (nmol/mg protein) | Decrease in carbonyl levels indicates protection against protein oxidation |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the compound's activity. The following sections provide protocols for key experiments.

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of the title compound.[2]

Materials:

-

4-methoxy-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Vacuum evaporator

-

Recrystallization solvent (e.g., aqueous solution)

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline (e.g., 20 mmol) in glacial acetic acid (e.g., 30 ml).

-

Add acetic anhydride (e.g., 24 mmol) to the solution.

-

Stir the reaction mixture continuously at room temperature for 18 hours.

-

After the reaction is complete, dry the mixture under vacuum to remove the solvent.

-

Purify the resulting residue, this compound, by recrystallization from an appropriate aqueous solution to yield yellow crystalline solids.[1][2]

In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, measured spectrophotometrically.[7]

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within a cell line.[7]

Protocol:

-

Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with various concentrations of this compound and the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

After an incubation period (e.g., 1 hour at 37°C), wash the cells to remove the excess compound and probe.[7]

-

Add the radical initiator AAPH to induce oxidative stress.[7]

-

Immediately measure the fluorescence kinetically over a set period (e.g., 1 hour) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~538 nm).[7]

-

Calculate the CAA value from the area under the curve of fluorescence versus time.

Experimental Workflow Diagram

The general workflow for assessing the antioxidant activity of a compound is a multi-step process.

Caption: General workflow for assessing antioxidant activity.

Conclusion

This compound interacts with cellular oxidants through direct chemical reactions, leading to its modification and the potential modulation of downstream biological pathways. A thorough investigation of its mechanism of action requires a combination of in vitro chemical assays and cell-based models to quantify its antioxidant potential and its effects on cellular oxidative stress. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this and similar compounds, which is essential for advancing their development as potential therapeutic agents. Further research should focus on identifying the specific nitrated and chlorinated products formed and elucidating their precise molecular targets and effects on cellular signaling.

References

- 1. This compound | 119-81-3 | Benchchem [benchchem.com]

- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]

- 4. Oxidative & Cellular Stress | Cell Biolabs [cellbiolabs.com]

- 5. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of N-(4-Methoxy-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to N-(4-Methoxy-2-nitrophenyl)acetamide (CAS No. 119-81-3). The information is compiled from various safety data sheets and scientific publications to assist researchers and drug development professionals in its safe and effective use.

Chemical Identification and Physical Properties

This compound is a nitro-substituted aromatic acetamide derivative.[1] It is also known by other names such as 4'-Methoxy-2'-nitroacetanilide and 4-Acetamido-3-nitroanisole.[2]

| Property | Value | Source |

| CAS Number | 119-81-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Physical State | Yellow Solid / Crystalline Powder | [1][6] |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 349.7°C (rough estimate) | [6] |

| Flash Point | 216.1°C | [6] |

| Vapor Pressure | 9.99E-08 mmHg at 25°C | [6] |

| Solubility | Soluble in alcohol, chloroform, dilute acids, and alkalis. Does not mix well with water. | [7] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as Harmful if swallowed (Acute toxicity, Oral: Category 4).[3]

GHS Label Elements:

| Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

Potential Health Effects:

-

Ingestion: Harmful if swallowed. Accidental ingestion may cause serious damage to health.[3][7]

-

Eye Contact: May cause eye irritation.[7]

-

Skin Contact: While not thought to have harmful health effects, it may cause inflammation and health damage following entry through wounds or abrasions.[7]

-

Inhalation: Not expected to produce adverse health effects or respiratory tract irritation.[7]

Toxicological and Ecotoxicological Data

A significant gap exists in the publicly available quantitative toxicological and ecotoxicological data for this compound. Safety Data Sheets consistently report "no data available" for key metrics such as LD50 (oral, dermal) and LC50 for aquatic life.

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Toxicity to Fish | No data available[4] |

| Toxicity to Daphnia and other aquatic invertebrates | No data available[4] |

| Toxicity to Algae | No data available[4] |

Due to the lack of specific data, caution should be exercised, and the compound should be handled as potentially hazardous.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the acetylation of 4-methoxy-2-nitroaniline.[2][3]

Materials:

-

4-methoxy-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

In a suitable reaction vessel, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.[2][3]

-

To this solution, add 2.46 g (24 mmol) of acetic anhydride.[2][3]

-

Allow the reaction mixture to stir continuously at room temperature for 18 hours.[2][3]

-

After the reaction is complete, dry the mixture under a vacuum.[2][3]

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization.

Procedure:

-

Purify the residue obtained from the synthesis by recrystallizing it twice from an aqueous solution.[2][3]

-

Single crystals in the form of yellow laths can be grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.[2][3]

Diagrams

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Potential Biotransformation Pathway

Research suggests that this compound can be formed from the biotransformation of related 4-alkoxyacetanilides through reactions with cellular oxidants like peroxynitrite.[2][8] This pathway is significant in understanding the compound's potential in vivo formation and biological activity.

Caption: Potential biotransformation pathway of related compounds.

Safe Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated place.[6]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2][4]

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

-

If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store apart from foodstuff containers or incompatible materials.[6]

Disposal:

-

Dispose of this material and its container as hazardous waste.

-

Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[2]

First-Aid Measures

-

If Inhaled: Move the victim into fresh air.[4]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[4]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[4]

-

If Swallowed: Rinse mouth with water.[4]

In all cases of exposure, seek medical attention if symptoms persist.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: No data available, but the product is considered stable under normal conditions.[7]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Avoid dust formation and sources of ignition.[2]

-

Incompatible Materials: Avoid contact with oxidizing agents.[7]

-

Hazardous Decomposition Products: No data available.

This technical guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. echemi.com [echemi.com]

- 5. This compound | 119-81-3 [sigmaaldrich.com]

- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

The Biotransformation of 4-Alkoxyacetanilides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the biotransformation of 4-alkoxyacetanilides, a class of compounds historically used as analgesics and antipyretics. Understanding the metabolic fate of these molecules is critical for drug design, toxicology assessment, and predicting drug-drug interactions. This document details the core metabolic pathways, the enzymes responsible, quantitative kinetic data, and the experimental protocols for studying their biotransformation.

Core Metabolic Pathways of 4-Alkoxyacetanilides

The biotransformation of 4-alkoxyacetanilides primarily occurs in the liver and involves two main competing pathways: O-dealkylation and N-hydroxylation . These Phase I reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2]

1. O-Dealkylation: This is the major metabolic route for most 4-alkoxyacetanilides, leading to the formation of acetaminophen (paracetamol) and a corresponding aldehyde.[1][3] This pathway is considered a detoxification route, as acetaminophen is the active analgesic metabolite.[3] The O-dealkylation is primarily mediated by CYP1A2, making substrates like phenacetin (4-ethoxyacetanilide) excellent probes for assessing CYP1A2 activity.[3][4] Other CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP2E1, can also contribute to this reaction, particularly at higher substrate concentrations.[4]

2. N-Hydroxylation: This is a minor but toxicologically significant pathway that leads to the formation of a reactive N-hydroxy metabolite.[1][5] This intermediate can be further metabolized to form electrophilic species, such as N-acetyl-p-benzoquinone imine (NAPQI), which can covalently bind to cellular macromolecules, leading to hepatotoxicity and nephrotoxicity.[2][6] This pathway is also catalyzed by cytochrome P450 enzymes, with contributions from various isoforms.[5]

Following these initial oxidative steps, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body.[1]

Quantitative Data on 4-Alkoxyacetanilide Biotransformation

The following tables summarize the available quantitative data on the biotransformation of 4-alkoxyacetanilides, with a focus on the model compound phenacetin.

Table 1: Michaelis-Menten Constants (Km) for Phenacetin O-Deethylation by Human CYP Isoforms

| CYP Isoform | Km (μM) | Reference(s) |

| CYP1A2 | 31 - 95 | [4][7][8][9] |

| CYP2A6 | 4098 | [4] |

| CYP2C9 | 566 | [4] |

| CYP2C19 | 656 | [4] |

| CYP2D6 | 1021 | [4] |

| CYP2E1 | 1257 | [4] |

Table 2: In Vivo Metabolite Profile of Phenacetin in Humans

| Metabolite | Percentage of Recovered Dose in Urine | Reference(s) |

| Acetaminophen glucuronide | ~51% | [10] |

| Acetaminophen sulfate | ~30% | [10] |

| Free acetaminophen | ~4% | [10] |

| Acetaminophen mercapturate | ~5% | [10] |

| Acetaminophen cysteine conjugate | ~5% | [10] |

| 2-Hydroxyphenetidine | ~5% | [10] |

| N-Hydroxyphenacetin | ~0.5% | [10] |

Experimental Protocols

Studying the biotransformation of 4-alkoxyacetanilides typically involves in vitro assays using liver microsomes, which are rich in CYP enzymes.[3][11]

Protocol 1: Determination of Michaelis-Menten Constants for Phenacetin O-Deethylation in Human Liver Microsomes

Objective: To determine the Km and Vmax for the conversion of phenacetin to acetaminophen in human liver microsomes (HLMs).[12]

Materials:

-

Human liver microsomes (HLMs)

-

Phenacetin

-

Acetaminophen standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

-

Acetonitrile (ACN) with an internal standard (e.g., deuterated acetaminophen)

-

96-well incubation plates

-

Centrifuge

Procedure:

-

Preparation:

-

Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).

-

Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[12]

-

Add HLMs to the master mix to a final protein concentration of 0.1-0.5 mg/mL.[12]

-

-

Incubation:

-

Pre-warm the HLM-containing master mix at 37°C for 5 minutes.[11]

-

Add the different concentrations of phenacetin to the wells of the incubation plate.

-

Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[12]

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for metabolite formation.[12]

-

-

Reaction Termination and Sample Processing:

-

Analytical Quantification:

-

Data Analysis:

Protocol 2: CYP1A2 Inhibition Assay

Objective: To assess the inhibitory potential of a test compound on phenacetin O-deethylation, a marker for CYP1A2 activity.[12]

Procedure:

-

Follow the same procedure as in Protocol 1, with the addition of the test compound at various concentrations during the pre-incubation step.[12]

-

Include a positive control inhibitor (e.g., fluvoxamine or α-naphthoflavone) and a vehicle control (no inhibitor).[12]

-

Determine the rate of acetaminophen formation in the presence of the test compound.

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]

-

To determine the inhibition constant (Ki), the experiment can be repeated with multiple phenacetin concentrations at each inhibitor concentration, and the data can be analyzed using methods such as a Dixon or Lineweaver-Burk plot.[12]

Mandatory Visualizations

Metabolic Pathways of 4-Alkoxyacetanilides

Caption: Metabolic pathways of 4-alkoxyacetanilides.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Experimental workflow for an in vitro metabolism assay.

References

- 1. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]

- 3. oyc.co.jp [oyc.co.jp]

- 4. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Hydroxylation of phenacetin by hamster liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and inhibition by fluvoxamine of phenacetin O-deethylation in V79 cells expressing human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenacetin O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of paracetamol and phenacetin in relation to debrisoquine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of N-(4-Methoxy-2-nitrophenyl)acetamide in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxy-2-nitrophenyl)acetamide, a substituted acetanilide, serves as a crucial synthetic intermediate in the preparation of a variety of heterocyclic compounds, most notably benzimidazole derivatives. Its strategic substitution pattern, featuring a nitro group ortho to the acetamido group and a methoxy group para to the acetamido group, allows for versatile chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of pharmaceutically relevant molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

This compound (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol , CAS: 119-81-3) is a stable, crystalline solid that has garnered significant attention in organic synthesis.[1][2] Its molecular structure, characterized by the presence of reactive functional groups, makes it a valuable precursor for the construction of more complex molecular architectures. The ortho-nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the acetamido group can be hydrolyzed or modified. This guide will explore the synthetic pathways originating from this versatile intermediate.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molar Mass | 210.19 g/mol | [1] |

| CAS Number | 119-81-3 | [2] |

| Appearance | Yellow Solid | [2] |

| Purity | 98% | [2] |

| Storage Temperature | 0-5°C | [2] |

While complete spectral data is not available in a single source, various studies have characterized this compound and its derivatives using standard analytical techniques including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetylation of 4-methoxy-2-nitroaniline.

Experimental Protocol: Acetylation of 4-methoxy-2-nitroaniline[1]

-

Materials:

-

4-methoxy-2-nitroaniline (3.36 g, 20 mmol)

-

Acetic anhydride (2.46 g, 24 mmol)

-

Glacial acetic acid (30 ml)

-

-

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a suitable reaction vessel.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture continuously at room temperature for 18 hours.

-

After the reaction is complete, dry the mixture under vacuum to remove the solvent.

-

Purify the resulting residue, this compound, by recrystallization twice from an aqueous solution.

-

Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a precursor to ortho-diamino phenyl derivatives, which are key building blocks for heterocyclic systems.

Reduction of the Nitro Group

The ortho-nitro group of this compound can be selectively reduced to an amine, yielding N-(2-amino-4-methoxyphenyl)acetamide. This transformation is a critical step in the synthesis of various bioactive molecules. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using SnCl₂/HCl).

Synthesis of Benzimidazole Derivatives

The resulting N-(2-amino-4-methoxyphenyl)acetamide is a valuable intermediate for the synthesis of 5-methoxy-2-methylbenzimidazole. This is typically achieved through a cyclization reaction, often by heating in the presence of an acid catalyst. Benzimidazole scaffolds are found in a wide range of pharmacologically active compounds, including proton pump inhibitors like omeprazole and its analogues.

The overall synthetic workflow is depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols: Recrystallization for the Purification of N-(4-Methoxy-2-nitrophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Methoxy-2-nitrophenyl)acetamide is a chemical intermediate with significance in synthetic organic chemistry and potentially in the development of pharmacologically active molecules. The purity of such intermediates is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, aimed at removing impurities from the crude product.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for the handling, characterization, and purity assessment of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Yellow Solid | [2][3] |

| Melting Point | 117-118 °C | [1] |

| Purity (Typical) | >98% (after recrystallization) | [2] |

| Storage Temperature | 0-5 °C | [2] |

Table 1: Physicochemical properties of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of crude this compound by recrystallization using an aqueous ethanol solvent system. This method is effective in removing most common impurities.[1]

3.1. Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (appropriate sizes)

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Spatula

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

3.2. Procedure

-

Solvent Selection: An aqueous ethanol solution (approximately 1:1 v/v) is recommended for the recrystallization of this compound.[1] Water and ethanol have also been individually reported as suitable solvents.[3] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

-

Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., aqueous ethanol) to the flask, just enough to wet the solid. c. Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a magnetic stir bar. d. Add small portions of the hot solvent to the flask until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

-

Decolorization (Optional): a. If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes while stirring. d. Perform a hot filtration to remove the charcoal.

-

Crystallization: a. Once the solid is fully dissolved, remove the flask from the heat source. b. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. c. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel and flask. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: a. Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.

3.3. Purity Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (117-118 °C) is indicative of high purity.[1]

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization procedure for this compound.

Figure 1: Workflow for the recrystallization of this compound.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

-

No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.

-

Low Yield: A low yield may result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

References

Application Notes and Protocols: N-(4-Methoxy-2-nitrophenyl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental applications of N-(4-Methoxy-2-nitrophenyl)acetamide in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, this document summarizes findings for structurally related nitrophenyl and methoxyphenyl acetamide derivatives to infer its potential therapeutic applications. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research.

Overview and Potential Applications

This compound is a nitro-substituted aromatic acetamide derivative.[1] Its chemical structure, featuring a methoxy group and a nitro group on the phenyl ring, makes it a versatile intermediate in organic synthesis for the generation of various heterocyclic compounds.[1] While comprehensive biological profiling of this compound is not extensively reported, studies on analogous compounds suggest potential applications in the following areas:

-

Anticancer Activity: Derivatives of nitrophenylacetamide have demonstrated cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with enhanced anticancer activity.[1]

-

Antimicrobial Properties: Research on related acetamide derivatives indicates potential for broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]

-

Anti-inflammatory Effects: In vitro studies of similar compounds suggest possible modulation of inflammatory pathways.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Physical Form | Yellow Solid | |

| Melting Point | 117-118 °C | |

| Storage Temperature | 0-5 °C |

Quantitative Data Summary: Anticancer Activity of Structurally Related Compounds

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (IC₅₀ in µM) [1]

| Compound | Substitution | PC3 (Prostate Carcinoma) | MCF-7 (Breast Carcinoma) | HL-60 (Promyelocytic Leukemia) |

| 2a | o-NO₂ | 196 | >250 | 208 |

| 2b | m-NO₂ | 52 | 191 | 178 |

| 2c | p-NO₂ | 80 | >250 | 100 |

| 2d | o-OCH₃ | 158 | >250 | 218 |

| 2e | m-OCH₃ | 156 | 247 | 206 |

| 2f | p-OCH₃ | 168 | >250 | 243 |

| Imatinib (Reference) | - | 40 | 79 | 98 |

Note: The data suggests that the presence and position of the nitro group can significantly influence cytotoxic activity.

Experimental Protocols

Synthesis of this compound[3]

Materials:

-

4-methoxy-2-nitroaniline (3.36 g, 20 mmol)

-

Glacial acetic acid (30 ml)

-

Acetic anhydride (2.46 g, 24 mmol)

Procedure:

-

Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture continuously at room temperature for 18 hours.

-

Dry the mixture under vacuum.

-

Purify the resulting this compound residue by recrystallization twice from an aqueous solution.

In Vitro Cytotoxicity Assay (MTS Assay)[1]

This protocol is adapted from studies on related phenylacetamide derivatives and can be used to evaluate the anticancer activity of this compound.

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7, HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTS reagent

-

96-well plates

Procedure:

-